An In-depth Technical Guide to the Chemical Properties of Tenofovir Diphosphate Triethylamine Salt
An In-depth Technical Guide to the Chemical Properties of Tenofovir Diphosphate Triethylamine Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of tenofovir (B777) diphosphate (B83284) triethylamine (B128534) salt. It includes detailed information on its structure, stability, and solubility, along with its critical role as an active antiviral agent. The guide also outlines key experimental protocols for its analysis and illustrates its mechanism of action through detailed diagrams.
Core Chemical and Physical Properties
Tenofovir diphosphate (TFV-DP) is the pharmacologically active metabolite of the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).[1] It functions as a competitive inhibitor of viral reverse transcriptase.[2][3] The triethylamine salt form is often used in research settings to improve the compound's stability and solubility in organic solvents.[3]
Below is a summary of its key chemical and physical properties.
| Property | Value | Source(s) |
| Synonyms | PMPApp Triethylamine Salt, TFV-DP Triethylamine Salt, Diphosphoric Acid Triethylamine Salt, Anhydride with [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Triethylamine Salt | [4][5] |
| Molecular Formula | C9H16N5O10P3•x(C6H15N) or C15H31N6O10P3 (for a 1:1 salt) | [4][5][6][7][8] |
| Molecular Weight | 447.17 g/mol (free acid) | [4][5][8][9] |
| 548.36 g/mol (for a 1:1 salt) | [6] | |
| CAS Number | 2122333-63-3 (Triethylamine Salt) | [6][7][8] |
| 166403-66-3 (Free Acid) | [4][8][10] | |
| Appearance | Off-white to pale yellow gel or low-melting solid | [4][5] |
| Melting Point | 43-45°C | [4] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |
| Enhanced solubility in organic solvents compared to the free acid | [3] | |
| Purity | ≥95% (HPLC) or ≥96% | [4][8] |
| Storage and Stability | Store at -20°C under an inert atmosphere. The compound is very hygroscopic. Short-term storage at room temperature may be possible. For maximum recovery, centrifuge the vial before opening.[4][5][7] The sodium salt form is stable for ≥ 4 years at -20°C.[11] |
Mechanism of Action: Inhibition of Viral Replication
Tenofovir is an antiretroviral medication used to treat HIV and chronic hepatitis B infections.[2] It is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), which is then converted intracellularly to its active form, tenofovir diphosphate (TFV-DP).[2][12]
The activation process involves two critical phosphorylation steps catalyzed by cellular kinases.[13][14] Once formed, TFV-DP, an acyclic nucleotide analog of deoxyadenosine (B7792050) triphosphate (dATP), acts as a competitive inhibitor of viral enzymes.[3][13] Its primary target is the reverse transcriptase (RT) of retroviruses like HIV.[2]
TFV-DP competes with the natural substrate, dATP, for incorporation into the growing viral DNA strand.[2][15] Once incorporated by the reverse transcriptase, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][16] This action effectively halts DNA synthesis and prevents the completion of viral DNA, thereby inhibiting viral replication.[2][15] TFV-DP also inhibits the DNA polymerase of the hepatitis B virus (HBV).[11][13]
Caption: Metabolic activation and inhibitory pathway of tenofovir.
Experimental Protocols
The synthesis of tenofovir amine salts, such as the triethylamine salt, is typically performed to create an anhydrous form of the compound, which can then be used in subsequent reactions, for instance, to produce tenofovir disoproxil.[17]
Methodology:
-
Dehydration: Tenofovir hydrate (B1144303) is combined with an organic amine (e.g., triethylamine) in a suitable solvent like cyclohexane.[17]
-
Azeotropic Distillation: The mixture is refluxed to remove water via azeotropic distillation.[17]
-
Isolation: The resulting mass is cooled to room temperature and filtered.[17]
-
Washing and Drying: The filtrate is washed with the solvent (e.g., cyclohexane) and dried to yield the tenofovir triethylamine salt.[17]
This process is a precursor to further modifications, such as the esterification reaction to produce tenofovir disoproxil, which involves reacting the anhydrous amine salt with chloromethyl isopropyl carbonate in an organic solvent.[17][18]
The gold standard for quantifying intracellular TFV-DP in biological matrices like peripheral blood mononuclear cells (PBMCs) or dried blood spots (DBS) is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][19] This method offers high sensitivity and specificity.[1]
General Protocol for TFV-DP Quantification in PBMCs:
-
PBMC Isolation: Isolate PBMCs from whole blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).[1] Wash the collected cells with PBS.[1]
-
Cell Lysis and Extraction: Resuspend the cell pellet and lyse the cells, often using a cold methanol-based solution.[1][20] The mixture is vortexed and incubated on ice to ensure complete lysis.[1]
-
Protein Precipitation & Centrifugation: Precipitate cellular debris and proteins by centrifugation at high speed (e.g., 14,000 x g) at 4°C.[1]
-
Solid Phase Extraction (SPE) (Optional but Recommended): Transfer the supernatant to a new tube for purification. Use a weak anion exchange SPE cartridge to isolate TFV-DP from other cellular components and less polar metabolites like tenofovir monophosphate.[1][21] Wash the cartridge and then elute TFV-DP.[1]
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte using a suitable column, such as an amino stationary phase in HILIC (hydrophilic interaction liquid chromatography) mode, which is effective for retaining highly polar compounds like TFV-DP.[19][22]
-
Mass Spectrometry: Perform detection using a mass spectrometer, typically with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[1]
-
Quantification: Determine TFV-DP concentrations by comparing the peak area ratio of the analyte to an internal standard against a prepared calibration curve.[1]
-
Caption: Analytical workflow for measuring intracellular TFV-DP.
Conclusion
Tenofovir diphosphate triethylamine salt is a crucial compound for research into the mechanism and pharmacokinetics of tenofovir-based antiviral therapies. Its enhanced solubility and stability in organic solvents make it a valuable standard for analytical method development. Understanding its chemical properties, mechanism of action, and the experimental protocols for its analysis is essential for professionals in drug development and virology research. The methods outlined in this guide provide a robust framework for the accurate quantification and study of this potent antiviral metabolite.
References
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- 8. Tenofovir Diphosphate Triethylamine Salt (Mixture of Diastereomers) [lgcstandards.com]
- 9. Tenofovir diphosphate | C9H16N5O10P3 | CID 5481180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tenofovir Diphosphate Triethylamine Salt (mixture of diastereomers) | CAS 166403-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
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- 17. WO2010026603A2 - Novel amine salts of tenofovir, process for producing the same and use thereof in production of tenofovir dioproxil - Google Patents [patents.google.com]
- 18. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 19. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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